molecular formula C14H15ClN2O2S B10974250 3-chloro-2-methyl-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide

3-chloro-2-methyl-N-[1-(pyridin-4-yl)ethyl]benzenesulfonamide

Cat. No.: B10974250
M. Wt: 310.8 g/mol
InChI Key: BXIXRCPOZKXGFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide is a complex organic compound with a unique structure that includes a chlorinated benzene ring, a pyridine moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-Chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The pyridine moiety can also participate in π-π interactions with aromatic residues in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide
  • 3-Fluoro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide
  • 2-Methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide

Uniqueness

3-Chloro-2-methyl-N-[1-(4-pyridyl)ethyl]-1-benzenesulfonamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its brominated or fluorinated analogs .

Properties

Molecular Formula

C14H15ClN2O2S

Molecular Weight

310.8 g/mol

IUPAC Name

3-chloro-2-methyl-N-(1-pyridin-4-ylethyl)benzenesulfonamide

InChI

InChI=1S/C14H15ClN2O2S/c1-10-13(15)4-3-5-14(10)20(18,19)17-11(2)12-6-8-16-9-7-12/h3-9,11,17H,1-2H3

InChI Key

BXIXRCPOZKXGFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC(C)C2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.